molecular formula C15H15FN2O2 B7583838 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one

3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one

Cat. No.: B7583838
M. Wt: 274.29 g/mol
InChI Key: LQHLADWTPIXUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidin-2-one derivatives, which are known for their diverse biological activities.

Scientific Research Applications

3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one has been found to have several potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. Studies have suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. The compound has also been shown to modulate the immune system and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one is its high purity and stability, which makes it suitable for use in scientific research. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of the compound can cause adverse effects on the liver and kidneys.

Future Directions

There are several future directions for the study of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one. One area of research is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-cancer properties. Another direction is the investigation of the compound's potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one involves the reaction between 2-fluoro-5-(furan-2-yl)aniline and 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.

Properties

IUPAC Name

3-[2-fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-18-7-6-12(15(18)19)17-13-9-10(4-5-11(13)16)14-3-2-8-20-14/h2-5,8-9,12,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLADWTPIXUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC2=C(C=CC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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